

Application of ZQ-16 as a Potent GPR84 Agonist: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells, including macrophages, neutrophils, and microglia. Its activation is associated with pro-inflammatory responses, making it a key player in various inflammatory diseases. ZQ-16 has been identified as a potent and selective agonist for GPR84, demonstrating no activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, and GPR120. This document provides detailed application notes and experimental protocols for utilizing ZQ-16 to study GPR84 signaling and function.

Data Presentation

The following table summarizes the quantitative data for ZQ-16's activity on human GPR84, providing key parameters for its pharmacological characterization.

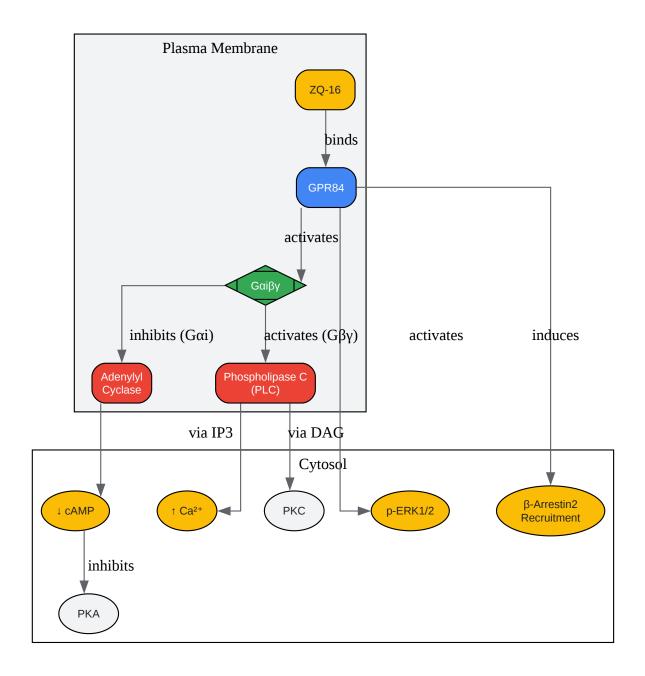


Assay Type	Cell Line	Parameter	Value (μM)
Calcium Mobilization	HEK293/Gα16/GPR8 4	EC50	0.213
cAMP Accumulation Inhibition	HEK293 expressing GPR84	EC50	0.134
β-Arrestin2 Recruitment	HEK293 expressing GPR84	EC50	0.597
ERK1/2 Phosphorylation	GPR84-expressing HEK293 cells	-	Induces Phosphorylation at 10 μΜ

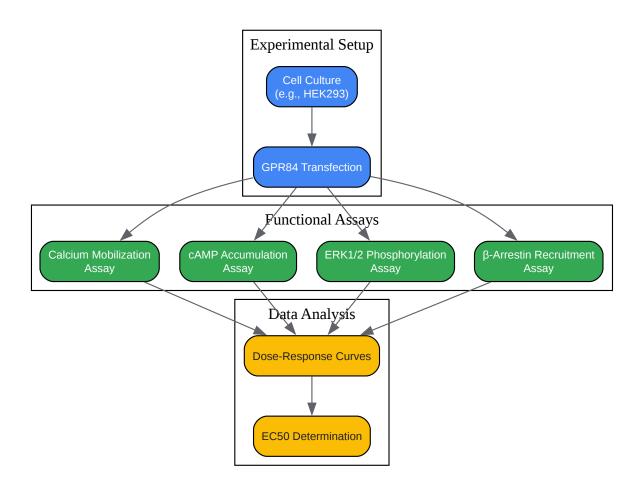
Signaling Pathway

Activation of GPR84 by ZQ-16 initiates a cascade of intracellular signaling events primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Concurrently, the dissociation of the Gβγ subunits can lead to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. Furthermore, GPR84 activation by ZQ-16 has been shown to induce the phosphorylation of ERK1/2 and promote the recruitment of β-arrestin2, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.









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